molecular formula C12H18BrN3O2S B1401310 3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide CAS No. 1316218-57-1

3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide

Cat. No.: B1401310
CAS No.: 1316218-57-1
M. Wt: 348.26 g/mol
InChI Key: CPRWTWILJDKIEI-UHFFFAOYSA-N
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Description

3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide is a complex organic compound that features a bromopyridine moiety attached to a dimethylpyrrolidine sulfonamide group

Scientific Research Applications

3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to form 6-bromopyridine.

    Alkylation: The bromopyridine is then alkylated with a suitable alkylating agent to introduce the pyrrolidine moiety.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyridin-2-yl)methanol
  • 6-Bromo-2-pyridinecarboxaldehyde
  • 2-Bromo-5-methylpyridine

Uniqueness

3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide is unique due to the combination of its bromopyridine and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2S/c1-15(2)19(17,18)16-7-6-10(9-16)8-11-4-3-5-12(13)14-11/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRWTWILJDKIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide
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3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide
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3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide
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3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide
Reactant of Route 5
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3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide
Reactant of Route 6
3-((6-Bromopyridin-2-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide

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